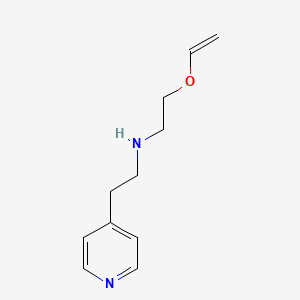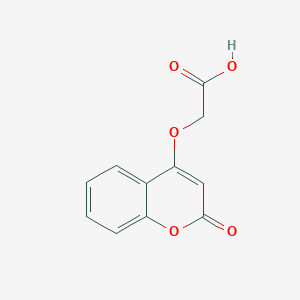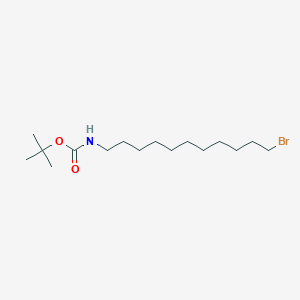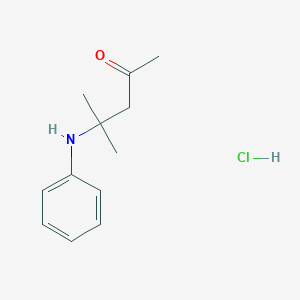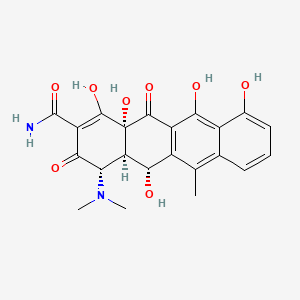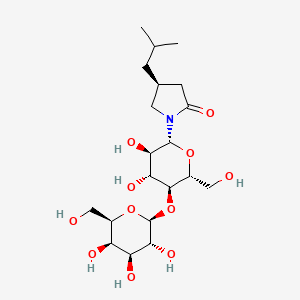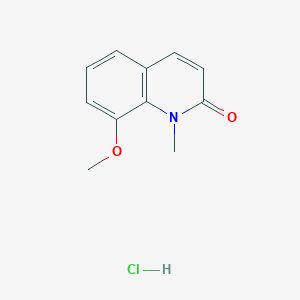
8-methoxy-1-methylquinolin-2(1H)-one hydrochloride
Übersicht
Beschreibung
8-methoxy-1-methylquinolin-2(1H)-one hydrochloride (M1MQHCl) is an organic compound belonging to the quinoline family of compounds. It is a colorless solid that is soluble in water, ethanol, and methanol. This compound has been studied extensively for its potential applications in the fields of medicine, agriculture, and biochemistry. M1MQHCl has been found to have several unique properties that make it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Insights
8-Hydroxyquinoline derivatives, including 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride, have drawn significant attention due to their broad spectrum of biological activities. These compounds are explored for their potential in treating several life-threatening diseases, including anti-cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives also make them potent candidates for various therapeutic applications (Gupta, Luxami, & Paul, 2021).
Metabolic Pathways
The metabolic products of 8-aminoquinoline compounds, closely related to this compound, appear toxic to erythrocytes in certain individuals. Studies on dogs dosed with tritium-labelled primaquine, an 8-aminoquinoline, showed the excretion of various metabolites, highlighting the compound's complex metabolism and indicating potential pathways that might also be relevant for this compound (Strother, Fraser, Allahyari, & Tilton, 1981).
Antioxidant Properties
Research on the antioxidant ethoxyquin, a molecule with a similar structure to 8-hydroxyquinoline derivatives, underlines the importance of these compounds in protecting polyunsaturated fatty acids in fish meal from oxidation. This suggests potential antioxidant applications for this compound, given its structural similarities (de Koning, 2002).
Analytical Applications
8-Hydroxyquinoline derivatives have been utilized as reversible indicators in potassium bromate titrations, showcasing their utility in analytical chemistry. Their ability to form hydrogen-bonded solvent wire clusters makes them suitable for studies on excited-state hydrogen atom transfer, indicating their application in understanding complex chemical processes (Belcher, 1949); (Manca, Tanner, & Leutwyler, 2005).
Eigenschaften
IUPAC Name |
8-methoxy-1-methylquinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-12-10(13)7-6-8-4-3-5-9(14-2)11(8)12;/h3-7H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFXCRJOTXBTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C(=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



